molecular formula C5H7N3O4S2 B587696 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 CAS No. 1795143-17-7

5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3

Cat. No. B587696
CAS RN: 1795143-17-7
M. Wt: 240.266
InChI Key: LBSHBVPQTKPFEI-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 (5-AIMTDS-d3) is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen, and is a useful reagent for the synthesis of other compounds. 5-AIMTDS-d3 has been used in a variety of applications, including drug discovery, chemical synthesis, and biochemistry. In

Scientific Research Applications

Synthesis and Characterization

The compound 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 is involved in the synthesis of various chemical structures. For instance, its derivatives have been synthesized and characterized for potential applications in various fields. The synthesis involves acidylation and oxidation processes to yield target products with high purity and recovery rates. These target products have been characterized using techniques such as IR, H-NMR, and LC-MS, indicating their potential for further chemical transformation and application in medicinal chemistry (Chen Hong-bo, 2009).

Antimicrobial and Antioxidant Properties

Additionally, novel heterocyclic ring systems incorporating this compound have been synthesized, demonstrating antimicrobial and antioxidant properties. These properties are attributed to the unique structural features of the thiadiazole ring, which contribute to its interaction with biological targets. The synthesis of these ring systems involves reactions that highlight the versatility of thiadiazole derivatives in producing compounds with significant biological activities (U. K. Bhadraiah et al., 2021).

Material Science Applications

In the realm of material science, thiadiazole derivatives, including those related to 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3, are investigated for their potential as corrosion inhibitors. These compounds have shown effectiveness in protecting metal surfaces from corrosion, a crucial aspect in extending the lifespan of metal-based structures and components. The mechanisms through which these derivatives protect against corrosion include the formation of protective films on metal surfaces, demonstrating the multifunctional application of thiadiazole compounds in both biological and industrial fields (F. Heakal et al., 2011).

properties

IUPAC Name

5-acetylimino-4-(trideuteriomethyl)-1,3,4-thiadiazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S2/c1-3(9)6-4-8(2)7-5(13-4)14(10,11)12/h1-2H3,(H,10,11,12)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSHBVPQTKPFEI-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(N=C(S1)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=NC(=O)C)SC(=N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3

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